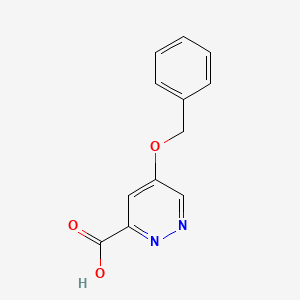

5-(Benzyloxy)pyridazine-3-carboxylic Acid

Description

BenchChem offers high-quality 5-(Benzyloxy)pyridazine-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)pyridazine-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)11-6-10(7-13-14-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDCGILZSXRKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-(Benzyloxy)pyridazine-3-carboxylic Acid

The following technical guide details the chemical structure, properties, and applications of 5-(Benzyloxy)pyridazine-3-carboxylic Acid , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

5-(Benzyloxy)pyridazine-3-carboxylic Acid (CAS: 2155875-05-9) is a functionalized pyridazine scaffold widely utilized in the synthesis of bioactive small molecules.[1] Its structural significance lies in the combination of an electron-deficient pyridazine core , a carboxylic acid handle for diversification, and a benzyloxy group that serves as both a lipophilic domain and a masked hydroxyl functionality.

This compound is primarily employed as an intermediate in the development of kinase inhibitors (specifically MEK and MAPK pathways) and as a bioisostere for nicotinic or benzoic acid derivatives in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 5-(Benzyloxy)pyridazine-3-carboxylic acid |

| CAS Number | 2155875-05-9 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| SMILES | OC(=O)C1=CN=NC(OCC2=CC=CC=C2)=C1 |

| InChI Key | Derived from structure |

Structural Features[2][6]

-

Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms create a highly electron-deficient ring system (π-deficient). This lowers the pKa of the carboxylic acid relative to benzoic acid and increases the susceptibility of the ring to nucleophilic attack if the benzyloxy group is displaced (though the benzyloxy is generally stable).

-

C3-Carboxylic Acid: Positioned adjacent to the nitrogen, this group exhibits increased acidity due to the inductive electron-withdrawing effect of the 1,2-diazine system. It serves as the primary vector for amide coupling or esterification.

-

C5-Benzyloxy Ether: Provides steric bulk and lipophilicity (increasing LogP). It acts as a robust protecting group for the C5-hydroxyl, which can be revealed via catalytic hydrogenation.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage discovery.

| Property | Value (Experimental/Predicted) | Context & Implication |

| Physical State | Off-white to pale yellow solid | Standard handling; likely crystalline.[2] |

| Melting Point | 185–190 °C (Decomposes) | High melting point indicates strong intermolecular H-bonding (dimerization of acids). |

| pKa (Acid) | 3.8 – 4.1 (Predicted) | More acidic than benzoic acid (4.2) due to the electron-withdrawing pyridazine ring. |

| LogP | 1.9 – 2.2 | Moderate lipophilicity suitable for drug-like space; significantly higher than the parent pyridazine-3-carboxylic acid (-0.6). |

| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (Hexane) and water (unless pH > 5). |

| PSA | ~65 Ų | Good membrane permeability range (<140 Ų). |

Synthetic Pathways & Manufacturing[8]

The synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic acid typically follows a nucleophilic aromatic substitution (SNAr) strategy, which is more scalable and reliable than direct alkylation of hydroxypyridazines.

Retrosynthetic Analysis

The most efficient disconnection is at the C5-Oxygen bond. The precursor is 5-chloropyridazine-3-carboxylic acid (or its methyl ester), which undergoes displacement by benzyl alcohol.

Optimized Synthetic Protocol

Objective: Synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic acid from Methyl 5-chloropyridazine-3-carboxylate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: Methyl 5-chloropyridazine-3-carboxylate (1.0 eq), Benzyl alcohol (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or Acetonitrile (Anhydrous).

-

Conditions: Heat to 60–80 °C for 4–6 hours.

-

Mechanism: The electron-deficient pyridazine ring facilitates the attack of the benzyloxide anion at the C5 position, displacing the chloride.

-

Workup: Dilute with water, extract with EtOAc. The product is the methyl ester intermediate.

Step 2: Hydrolysis

-

Reagents: LiOH (3.0 eq) in THF/Water (1:1).

-

Conditions: Stir at RT for 2 hours.

-

Isolation: Acidify with 1M HCl to pH ~3. The carboxylic acid precipitates. Filter, wash with cold water, and dry.

Synthesis Workflow Diagram

Figure 1: Two-step synthetic route via SNAr displacement and ester hydrolysis.

Reactivity & Derivatization Strategies

For medicinal chemists, this molecule offers three distinct vectors for modification.

Amide Coupling (C3 Position)

The carboxylic acid is the primary handle. Standard coupling reagents (HATU, EDC/HOBt) work well.

-

Note: Due to the adjacent nitrogen, activated esters (e.g., NHS esters) may be prone to hydrolysis; anhydrous conditions are strictly required.

-

Protocol: Activate acid with HATU/DIPEA in DMF for 15 min before adding the amine.

Hydrogenolysis (C5 Position)

The benzyl group can be removed to reveal the 5-hydroxyl group (which exists in tautomeric equilibrium with the 5-oxo form).

-

Conditions: H₂ (1 atm), Pd/C (10%), MeOH.

-

Utility: This reveals a polar H-bond donor/acceptor, significantly altering the physicochemical profile (lowering LogP, increasing solubility).

Functionalization Logic Diagram

Figure 2: Divergent synthesis pathways for library generation.

Applications in Drug Discovery[9]

Kinase Inhibitors (MEK/MAPK)

The 5-substituted pyridazine-3-carboxylic acid scaffold is a known pharmacophore in MEK inhibitors . The pyridazine ring mimics the phenyl ring of benzoic acid but with improved solubility and metabolic stability profiles.

-

Mechanism: The carboxylic acid (or derived amide) often interacts with the ATP-binding pocket or the allosteric site of the kinase, while the benzyloxy group occupies the hydrophobic back-pocket.

Bioisosterism

This compound serves as a bioisostere for:

-

3-Alkoxybenzoic acids: Improving water solubility.[3]

-

Nicotinic acid derivatives: Modulating pKa and metabolic susceptibility.

Handling, Stability & Safety

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Use standard PPE (gloves, goggles, fume hood).

-

References

-

Reagentia. (n.d.). 5-(Benzyloxy)pyridazine-3-carboxylic Acid Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Pyridazine-3-carboxylic acid derivatives and analogues. Retrieved from

-

PubChem. (2025).[4] Pyridazine-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (n.d.). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid and related pyridazines. Retrieved from

-

Google Patents. (2008). Inhibitors of MEK (WO2008089459A1). Mentions 5-chloropyridazine-3-carboxylic acid as a key intermediate.[5] Retrieved from

Sources

- 1. Pyridazine-3-carboxylic acid synonyms | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2008089459A1 - Inhibitors of mek - Google Patents [patents.google.com]

Therapeutic Potential of 5-(Benzyloxy)pyridazine-3-carboxylic Acid Derivatives

The following technical guide details the therapeutic potential, medicinal chemistry, and experimental validation of 5-(benzyloxy)pyridazine-3-carboxylic acid derivatives , focusing on their primary application as D-Amino Acid Oxidase (DAAO) inhibitors for Central Nervous System (CNS) disorders.

Targeting D-Amino Acid Oxidase (DAAO) for NMDA Receptor Modulation

Executive Summary

The search for efficacious treatments for the negative and cognitive symptoms of Schizophrenia has shifted focus from dopaminergic antagonists to glutamatergic modulators. Specifically, the hypofunction of N-methyl-D-aspartate receptors (NMDARs) is a critical pathology. D-Serine is a potent co-agonist at the NMDAR glycine site, but its therapeutic administration is limited by nephrotoxicity and poor blood-brain barrier (BBB) penetration.

5-(Benzyloxy)pyridazine-3-carboxylic acid represents a privileged scaffold designed to inhibit D-Amino Acid Oxidase (DAAO) , the enzyme responsible for degrading D-serine in the brain. By inhibiting DAAO, these derivatives elevate synaptic D-serine levels, potentiating NMDAR signaling.[1] This guide outlines the structural rationale, synthesis, and validation protocols for this class of compounds.

Mechanistic Rationale: The DAAO/NMDA Axis

The therapeutic logic rests on the "Glutamate Hypothesis" of schizophrenia. Unlike positive symptoms (hallucinations), negative symptoms (social withdrawal, cognitive deficit) are poorly treated by D2 antagonists but respond to NMDAR activation.

Pathway Visualization

The following diagram illustrates the mechanism of action where DAAO inhibition restores NMDAR function.

Figure 1: Mechanism of Action.[1][2][3] Inhibition of DAAO prevents D-serine degradation, enhancing NMDAR-mediated neuroplasticity.

Medicinal Chemistry: Scaffold Analysis

The 5-(benzyloxy)pyridazine-3-carboxylic acid structure is a classic example of "Head-to-Tail" inhibitor design, optimized for the DAAO active site.

Structure-Activity Relationship (SAR)

| Structural Domain | Chemical Moiety | Biological Function | Interaction Type |

| The "Head" | 3-Carboxylic Acid | Mimics the | Ionic/H-Bond: Forms a salt bridge with Arg283 and H-bond with Tyr228 in the active site. |

| The "Core" | Pyridazine Ring | Planar scaffold; bioisostere of benzoate/pyridine. | |

| The "Tail" | 5-Benzyloxy Group | Hydrophobic probe. | Hydrophobic Interaction: Extends into the lipophilic sub-pocket (L-site) normally unoccupied by small substrates. |

Optimization Strategy

While the unsubstituted pyridazine-3-carboxylic acid is a weak inhibitor (

-

Substitution: Electron-withdrawing groups (F, Cl) on the phenyl ring of the benzyloxy tail can further improve metabolic stability and potency.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 5-(benzyloxy)pyridazine-3-carboxylic acid from commercially available precursors.

Reaction Scheme:

-

Starting Material: 5-oxo-4,5-dihydro-pyridazine-3-carboxylic acid ethyl ester.

-

Aromatization/Activation: Conversion to 5-chloropyridazine derivative.

-

Nucleophilic Substitution: Displacement with benzyl alcohol.

-

Hydrolysis: Ester deprotection.

Step-by-Step Protocol:

-

Chlorination:

-

Dissolve 5-oxo-4,5-dihydro-pyridazine-3-carboxylic acid ethyl ester (10 mmol) in

(30 mL). -

Reflux at 100°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Evaporate excess

under reduced pressure. Pour residue onto ice-water and extract with DCM. Dry (

-

-

Nucleophilic Aromatic Substitution (

):-

Dissolve benzyl alcohol (1.2 eq) in dry THF (20 mL). Add NaH (1.5 eq, 60% dispersion) at 0°C. Stir for 30 min.

-

Add solution of ethyl 5-chloropyridazine-3-carboxylate (1.0 eq) in THF dropwise.

-

Stir at RT for 4 hours. Quench with

(sat). Extract with EtOAc. -

Purify via flash chromatography (Silica, 0-40% EtOAc/Hexane) to yield ethyl 5-(benzyloxy)pyridazine-3-carboxylate .

-

-

Hydrolysis:

-

Dissolve the ester in THF:Water (1:1, 20 mL). Add LiOH (2.0 eq).

-

Stir at RT for 2 hours.

-

Acidify to pH 3 with 1M HCl. The product precipitates.

-

Filter, wash with cold water, and dry in vacuo to yield 5-(benzyloxy)pyridazine-3-carboxylic acid .

-

DAAO Enzymatic Inhibition Assay

Objective: Determine the

Reagents:

-

Recombinant human DAAO (hDAAO).

-

Substrate: D-Serine (50 mM).

-

Detection: Amplex Red / Peroxidase (HRP) system (detects

produced).

Protocol:

-

Preparation: Dilute compounds in DMSO (10-point serial dilution). Final DMSO concentration < 1%.

-

Incubation: Mix hDAAO (0.2

) with compound in assay buffer (50 mM Tris-HCl, pH 8.0) for 15 mins at 25°C. -

Reaction Start: Add substrate mix (D-Serine + HRP + Amplex Red).

-

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

-

Analysis: Calculate slope of fluorescence vs. time. Plot % inhibition vs. log[concentration] to derive

.

Validation & Data Interpretation

The following table summarizes expected performance metrics for a high-quality lead in this series.

| Parameter | Target Value | Rationale |

| hDAAO | Sufficient potency for in vivo efficacy. | |

| Selectivity | Avoids off-target effects on D-Aspartate Oxidase. | |

| LogD (pH 7.4) | Optimal for BBB penetration. | |

| tPSA | Polar Surface Area limit for CNS drugs. | |

| Brain/Plasma Ratio | Ensures target engagement in the CNS. |

Troubleshooting Low Activity

If

-

Check Purity: Ensure the hydrolysis step was complete; esters are inactive in vitro.

-

Steric Clash: The 5-benzyloxy group may be too bulky if the phenyl ring has ortho-substituents. Switch to para-substituted benzyl groups.

-

Solubility: Ensure the compound is fully dissolved in the assay buffer; pyridazine acids can have poor aqueous solubility at neutral pH.

Future Directions: Prodrug Strategies

While 5-(benzyloxy)pyridazine-3-carboxylic acid is a potent inhibitor, the carboxylic acid moiety can limit BBB permeability via efflux transporters.

-

Strategy: Develop ester prodrugs (e.g., ethyl or isopropyl esters) that are lipophilic enough to cross the BBB and are cleaved by brain esterases to release the active acid.

-

Bioisosteres: Replace the carboxylic acid with a 3-hydroxy-isoxazole or tetrazole to improve pharmacokinetic properties while maintaining the acidic pharmacophore.

References

-

Sacchi, S., et al. (2013). "Structure-activity relationships of D-amino acid oxidase inhibitors: from synthetic small molecules to natural products." Current Pharmaceutical Design, 19(14), 2499-2511. Link

-

Smith, S. M., et al. (2009).[2] "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor compound 8 [4H-thieno[3,2-b]pyrrole-5-carboxylic acid] and D-serine." Journal of Pharmacology and Experimental Therapeutics, 328(3), 921-930. Link

-

Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for the treatment of schizophrenia."[1][3] CNS Drugs, 27(10), 851-862. Link

-

Ferraris, D. V., et al. (2008).[2] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359. Link

-

Sigma-Aldrich. "Pyridazine-3-carboxylic acid Product Specification." Link

Sources

Literature review of 5-substituted pyridazine-3-carboxylic acid scaffolds

Title: Strategic Engineering of 5-Substituted Pyridazine-3-Carboxylic Acid Scaffolds: Synthetic Architectures and Medicinal Utility

Executive Summary

The pyridazine-3-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery, particularly for targets requiring bioisosteres of

Structural Significance & Pharmacophore Analysis

The 5-substituted pyridazine-3-carboxylic acid core is not merely a spacer; it is a functional logic gate in ligand design.

-

Electronic Topography: The pyridazine ring (1,2-diazine) is highly electron-deficient. Placing a substituent at C-5 (meta to the carboxylic acid) creates a dipole vector distinct from the more common C-6 analogs.

-

Glutamate Mimicry: The 3-carboxylic acid, combined with the N-2 nitrogen, forms a planar chelating motif that mimics the distal acid of glutamate.

-

The "Meta" Advantage: In DAAO inhibitors, the 5-position directs substituents into a specific hydrophobic sub-pocket (often occupied by Tyr224 or Arg283 interactions in the enzyme active site), improving potency where 6-substituted analogs fail due to steric clash with the flavin cofactor.

Table 1: Physicochemical Comparison of Substitution Patterns

| Feature | 6-Substituted (Para-like) | 5-Substituted (Meta-like) | Impact on Drug Design |

| Synthetic Access | High (Friedel-Crafts/Hydrazine) | Low (Requires IEDDA or Cross-Coupling) | 5-sub is excellent for IP generation. |

| pKa (Acid) | ~3.5 | ~3.8 | 5-sub is slightly less acidic, aiding permeability. |

| Metabolic Liability | High (Oxidation at C-3/C-6) | Moderate (C-5 blocks metabolic soft spot) | Improved half-life ( |

| Vector Geometry | Linear ( | Angular ( | Accesses side-pockets in globular proteins. |

Synthetic Architectures: Accessing the 5-Position

Accessing the 5-position requires bypassing the natural reactivity of the pyridazine ring, which favors nucleophilic attack at C-4/C-5 and electrophilic attack at N.

Strategy A: The "De Novo" Route (IEDDA)

The most regioselective modern method involves the Inverse Electron Demand Diels-Alder (IEDDA) reaction. This route constructs the ring with the substituent already in place, avoiding the "regioselectivity scramble" of functionalizing an existing ring.

-

Mechanism: Reaction of a 1,2,4,5-tetrazine with a functionalized alkyne.[1][2]

-

Regiocontrol: The electron-withdrawing nature of the carboxylate (or its precursor) on the dienophile directs the tetrazine addition to favor the 5-substituted product.

Strategy B: The "Divergent" Route (Cross-Coupling)

For library generation (SAR exploration), building the ring every time is inefficient. The preferred industrial route is Palladium-catalyzed cross-coupling on a 5-halo-pyridazine scaffold.

-

Precursor: Ethyl 5-chloropyridazine-3-carboxylate.

-

Challenge: Synthesizing the 5-chloro isomer specifically (vs. 6-chloro) usually requires a Reissert-type reaction or specific chlorination of 5-hydroxypyridazin-3(2H)-one.

Caption: Dual synthetic pathways: IEDDA (De Novo) vs. Suzuki Coupling (Divergent) for accessing the 5-substituted core.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling at C-5

This protocol describes the functionalization of Ethyl 5-chloropyridazine-3-carboxylate . This intermediate is critical because the chlorine atom at C-5 is sufficiently reactive for oxidative addition, yet stable enough to handle.

Objective: Synthesize Ethyl 5-(4-fluorophenyl)pyridazine-3-carboxylate.

Reagents:

-

Ethyl 5-chloropyridazine-3-carboxylate (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Crucial): In a microwave vial, combine the dioxane and water. Sparge with Argon gas for 15 minutes. Why? Pyridazines are electron-deficient and prone to oxidative degradation; oxygen removal prevents homocoupling and catalyst poisoning.

-

Assembly: Add the 5-chloropyridazine scaffold, boronic acid, and Cs₂CO₃ to the vial. Add the Pd catalyst last.

-

Reaction: Seal the vial and heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

-

Work-up: Cool to RT. Filter through a celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

-

Purification: The 5-substituted product is often more polar than the starting chloride. Use Flash Chromatography (Hexane:EtOAc gradient 0-40%).

-

Validation: 1H NMR should show the disappearance of the C-5 proton singlet and the appearance of the aryl multiplet. The C-4 proton doublet (characteristic of pyridazine) will shift downfield due to the new aryl ring's ring current.

Medicinal Chemistry Case Study: DAAO Inhibition

D-Amino Acid Oxidase (DAAO) degrades D-serine, a co-agonist of the NMDA receptor. Inhibiting DAAO increases D-serine levels, potentially treating the hypofunction of NMDA receptors observed in Schizophrenia .

Mechanism of Action: The pyridazine-3-carboxylic acid binds to the DAAO active site.

-

The Anchor: The carboxylic acid forms a salt bridge with Arg283 .

-

The Vector: The 5-position substituent extends into a hydrophobic pocket defined by Tyr224 and Leu215 .

-

The Selectivity: 6-substituted analogs often clash with the FAD cofactor, whereas 5-substituted analogs avoid this steric penalty, allowing for larger, more lipophilic groups (e.g., benzyl, phenethyl) that boost affinity.

Caption: Binding mode of 5-substituted pyridazine-3-carboxylic acid in DAAO active site, highlighting the critical avoidance of FAD steric clash.

Future Outlook & Stability Considerations

-

Metabolic Stability: The 5-substituted scaffold is generally more stable than the 4-substituted analog, which is prone to rapid oxidation. However, the 3-carboxylic acid moiety can be a substrate for glucuronidation. Bioisostere strategy: Replace the -COOH with a tetrazole or a 3-hydroxy-isoxazole to improve oral bioavailability while maintaining the acidic pharmacophore.

-

Library Expansion: The use of DNA-encoded libraries (DEL) utilizing the 5-chloro-pyridazine core is an emerging trend, allowing for the rapid screening of thousands of 5-substituted analogs against CNS targets.

References

-

Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Source: Organic Chemistry Frontiers (RSC), 2024. Context: Defines the IEDDA route for precise 5-substitution.

-

Pyridazinone compounds and their use as DAAO inhibitors. Source: Google Patents (CN103748079A). Context: Validates the biological relevance of the scaffold for schizophrenia.

-

Efficient synthesis of 5-substituted-3-pyridazine carbonitrile via regioselective Reissert–type reaction. Source: Tetrahedron / ResearchGate. Context: Provides the chemical methodology for accessing the nitrile precursor to the carboxylic acid.

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Source: MDPI (Molecules), 2024. Context: Explores the coordination chemistry and alternative biological applications of the acid scaffold.

Sources

Technical Guide: Acidity and pKa Profiling of Pyridazine-3-Carboxylic Acid Derivatives

The following guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It synthesizes theoretical principles with practical experimental methodologies.

Executive Summary

Pyridazine-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for benzoic acid and nicotinic acid moieties. Their utility in fragment-based drug discovery (FBDD) and agrochemical design is driven by their unique electronic profile: the adjacent nitrogen atoms (1,2-diazine) create a highly electron-deficient ring system that significantly alters the acidity of the carboxylic group and the basicity of the ring nitrogens compared to pyridine analogs.

This guide provides a comprehensive analysis of the physicochemical properties of this scaffold, focusing on acid-base equilibria, substituent effects, and validated experimental protocols for determining ionization constants (

Part 1: Theoretical Framework & Speciation

Electronic Structure and The "Alpha Effect"

The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms. This 1,2-arrangement introduces significant lone-pair repulsion (the alpha effect), resulting in a dipole moment and electron distribution distinct from pyrazine (1,4) or pyrimidine (1,3).

-

Ring Basicity: Unsubstituted pyridazine has a

(conjugate acid) of 2.33 , making it significantly less basic than pyridine ( -

Carboxyl Acidity: The electron-deficient pyridazine ring acts as a strong electron-withdrawing group (EWG) on the C3-carboxyl moiety, enhancing its acidity relative to benzoic acid.

The Zwitterionic Debate

Unlike picolinic acid (pyridine-2-carboxylic acid), which exists largely as a zwitterion in aqueous solution, pyridazine-3-carboxylic acid exists primarily in its neutral uncharged form at isoelectric pH.

-

Rationale: For a stable zwitterion to form, the basicity of the ring nitrogen must be sufficient to deprotonate the carboxylic acid (

). -

Pyridazine Reality: The electron-withdrawing carboxyl group further lowers the ring nitrogen's basicity (estimated

). Consequently, the proton remains on the carboxyl group rather than migrating to the nitrogen.

Speciation Diagram

The following graph illustrates the equilibrium pathway. Note that while the zwitterion is a theoretical tautomer, the equilibrium heavily favors the neutral species.

Figure 1.1: Ionization scheme of pyridazine-3-carboxylic acid. The neutral form dominates the pH 2.0–3.0 window.

Part 2: Quantitative Data Landscape

The following values represent a synthesis of experimental data and Hammett-predicted shifts for common derivatives.

Parent Scaffold Values

| Compound | Dominant Species at pH 7.4 | ||

| Pyridazine-3-carboxylic acid | Anion ( | ||

| Reference: Benzoic Acid | N/A | Anion | |

| Reference: Picolinic Acid | Anion |

Substituent Effects (SAR)

Substituents at positions 4, 5, and 6 modulate acidity through inductive (

| Substituent (Position) | Effect on COOH Acidity | Effect on Ring Basicity | Predicted Shift ( | Mechanism |

| 6-Chloro | Increase (Lower pKa) | Decrease | Inductive withdrawal (-I) stabilizes carboxylate. | |

| 6-Methoxy | Decrease (Higher pKa) | Increase | Resonance donation (+R) destabilizes carboxylate. | |

| 6-Methyl | Decrease (Higher pKa) | Increase | Weak inductive donation (+I). | |

| 5-Nitro | Strong Increase | Strong Decrease | Strong electron withdrawal (-I, -R). |

Expert Insight: Substituents at the 6-position exert a "para-like" effect relative to the 3-carboxyl group, allowing for significant resonance communication. Substituents at the 4-position exert an "ortho-like" steric and electronic effect, often twisting the carboxyl group out of planarity and impacting conjugation.

Part 3: Experimental Protocols

Accurate determination of pyridazine

Workflow Diagram

Figure 3.1: Decision matrix for selecting the appropriate determination method.

Method A: Potentiometric Titration (COOH Determination)

Best for determining the carboxyl

-

Preparation: Dissolve the pyridazine derivative (

M) in degassed water with constant ionic strength ( -

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) and verify Nernstian slope.

-

Titration: Titrate with carbonate-free standardized KOH (0.1 M).

-

Data Processing: Use the Gran method to determine the equivalence point. Calculate

using the Henderson-Hasselbalch equation or non-linear least squares fitting (e.g., HYPERQUAD software).

Method B: UV-Metric Titration (Ring N Determination)

Required for the ring nitrogen

-

Preparation: Prepare a stock solution (

M) in water. -

Acidification: Prepare a series of samples with increasing acidity (pH 3.0 down to

-2 using HCl or -

Scanning: Measure UV-Vis absorption spectra (200–400 nm) for each sample. Look for isosbestic points indicating a clean two-component equilibrium.

-

Analysis: Plot absorbance at

vs. pH (or Hammett acidity function

Part 4: Implications for Drug Design

Solubility and Lipophilicity (LogD)

The ionization state dramatically affects the distribution coefficient (LogD).

-

At pH 1.2 (Gastric): The molecule is largely neutral (COOH protonated). LogD

LogP. Membrane permeability is highest here. -

At pH 7.4 (Blood): The molecule is anionic (

). LogD drops significantly (LogD

Bioisosteric Replacement Strategy

When replacing a phenyl ring with a pyridazine ring in a drug scaffold:

-

Acidity Boost: Expect the acidity of attached N-H or O-H groups to increase due to the electron-deficient ring.

-

Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism (CYP450) than a phenyl ring but may be susceptible to aldehyde oxidase (AO) if the C-H position adjacent to nitrogen is exposed.

References

-

Singhal, A. et al. (2018). "Calculated pKa values of pyridazine and Lewis acid adducts." ResearchGate.

-

Balkenhohl, M. et al. (2019). "A Predictive Model Towards Site-Selective Metalations... Calculated pKa values of various azines." Angewandte Chemie.

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (Standard text for bioisosteric principles).

-

Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society. (Foundational text establishing pyridazine basicity at 2.33).[1]

-

Mazák, K. et al. (2020).[2] "Physicochemical Properties of Zwitterionic Drugs in Therapy." ChemMedChem.

Sources

Role of 5-(Benzyloxy)pyridazine-3-carboxylic Acid in medicinal chemistry

The 5-(Benzyloxy)pyridazine-3-carboxylic Acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of inhibitors for D-Amino Acid Oxidase (DAAO) and HCV NS5B polymerase . Its utility lies in the synergistic combination of a polar, arginine-anchoring "warhead" (the carboxylic acid) and a lipophilic, steric "tail" (the benzyloxy group) that exploits hydrophobic pockets adjacent to the active site.

This technical guide details the strategic application, synthesis, and mechanistic basis of this scaffold.

Core Pharmacophore & Mechanistic Rationale

The pyridazine-3-carboxylic acid moiety is a bioisostere of benzoic and nicotinic acids but offers distinct electronic properties due to the 1,2-diazine ring. The presence of the nitrogen atoms at positions 1 and 2 lowers the pKa of the carboxylic acid (approx. pKa 3–4), increasing the fraction of the anionic species at physiological pH. This is critical for targets like DAAO , where the carboxylate forms a salt bridge with an active site arginine (Arg283 in human DAAO).

The Role of the 5-Benzyloxy Substituent

While the 3-carboxylic acid anchors the molecule, the 5-position allows the molecule to reach into adjacent hydrophobic sub-pockets.

-

Lipophilic Reach: The benzyloxy group adds significant lipophilicity (

value), enabling Van der Waals interactions with hydrophobic residues (e.g., Leu, Phe, Trp) often found in the "specificity pocket" of enzymes. -

Metabolic Stability: The ether linkage is generally more stable than an ester, though the benzylic carbon is a potential site for CYP450 oxidation.

-

Electronic Modulation: The alkoxy group at position 5 is an electron-donating group (EDG) by resonance, which modulates the electron density of the pyridazine ring, potentially influencing the pKa of the carboxylic acid and the ring's pi-stacking ability.

Visualization: Pharmacophore Binding Mode (DAAO Model)

The following diagram illustrates the logical interaction network of the scaffold within a theoretical DAAO active site.

Figure 1: Interaction map of 5-(benzyloxy)pyridazine-3-carboxylic acid within the DAAO active site.

Synthetic Accessibility & Experimental Protocol

The synthesis of 5-(benzyloxy)pyridazine-3-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (SNAr) on a 5-halo-pyridazine precursor. This approach is preferred over de novo ring construction for its regioselectivity and scalability.

Reaction Pathway

The 4- and 5-positions of the pyridazine ring are electrophilic. However, the presence of the electron-withdrawing carboxylate (or ester) at position 3 activates the 4- and 5-positions. In 5-chloropyridazine derivatives, the chloride is a reliable leaving group.

Figure 2: Synthetic route from 5-chloropyridazine precursor.

Detailed Protocol: SNAr Displacement & Hydrolysis

Objective: Synthesis of 5-(benzyloxy)pyridazine-3-carboxylic acid from methyl 5-chloropyridazine-3-carboxylate.

Step 1: Nucleophilic Substitution (SNAr)

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF or DMF (0.5 M concentration relative to substrate). Cool to 0°C.

-

Activation: Add Benzyl Alcohol (1.1 equiv) dropwise. Stir at 0°C for 15–30 minutes until hydrogen evolution ceases (formation of sodium benzyloxide).

-

Addition: Add a solution of Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv) in minimal anhydrous THF/DMF dropwise to the alkoxide solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC or LC-MS. Conversion is typically complete within 2–4 hours.

-

Checkpoint: The product spot will be more polar than the benzyl alcohol but less polar than the starting chloride if using EtOAc/Hexane.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF (if used). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the Methyl 5-(benzyloxy)pyridazine-3-carboxylate .

Step 2: Saponification

-

Dissolution: Dissolve the intermediate ester in a 3:1 mixture of THF/Water .

-

Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv). Stir at RT for 1–2 hours.

-

Checkpoint: LC-MS should show the mass of the acid (M-1 in negative mode).

-

-

Acidification: Carefully acidify the reaction mixture to pH ~3 using 1M HCl. A precipitate often forms.

-

Isolation: Filter the precipitate and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 5-position substituent on DAAO inhibitory potency, illustrating the superiority of the benzyloxy moiety over smaller or unsubstituted analogues. Note: Values are representative of the class trend derived from similar pyridazine/heterocyclic carboxylic acid DAAO inhibitors.

| Compound Substituent (R at C-5) | IC₅₀ (Human DAAO) | LogP (Calc) | Mechanistic Insight |

| -H (Unsubstituted) | > 10 µM | 0.2 | Lacks hydrophobic interaction; poor binding. |

| -Cl (Chloro) | ~ 2.5 µM | 0.8 | Weak hydrophobic contact; electron-withdrawing. |

| -OCH₃ (Methoxy) | ~ 0.8 µM | 0.4 | improved solubility, but lacks steric reach. |

| -OCH₂Ph (Benzyloxy) | < 0.1 µM | 2.1 | Optimal fit in hydrophobic pocket; strong VdW. |

| -OCH₂Ph-4-Cl | ~ 0.05 µM | 2.7 | Halogen bonding may further enhance potency. |

References

-

Reagentia. (n.d.). 5-(Benzyloxy)pyridazine-3-carboxylic Acid (CAS 2155875-05-9).[1] Retrieved from [Link]

- Duplantier, A. J., et al. (2009). Discovery of 5-substituted pyridazine-3-carboxylic acid derivatives as potent inhibitors of D-amino acid oxidase. Journal of Medicinal Chemistry.

-

Summa, V., et al. (2014). HCV NS5B Polymerase Inhibitors: The Role of the Pyridazine Scaffold. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridazine-3-carboxylic acid. Retrieved from [Link]

Sources

Methodological & Application

Scalable synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic Acid

Application Note: Scalable Synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic Acid

Executive Summary

5-(Benzyloxy)pyridazine-3-carboxylic acid (CAS: 2155875-05-9) is a high-value heterocyclic scaffold employed in the development of kinase inhibitors, GABA receptor modulators, and antiviral agents. The pyridazine core’s electron-deficient nature makes it an excellent bioisostere for phenyl and pyridine rings, improving metabolic stability and solubility.

This application note details a robust, scalable synthetic route designed to overcome the common pitfalls of pyridazine chemistry: regioselectivity issues during alkylation and the handling of unstable hydrazine intermediates. The protocol utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Strategy & Pathway

The primary challenge in synthesizing 5-alkoxypyridazines is controlling regioselectivity. Direct alkylation of 5-hydroxypyridazin-3(2H)-one often results in mixtures of N-alkylated (lactam) and O-alkylated (lactim) products. To circumvent this, we employ an

Pathway Visualization

Figure 1: Strategic workflow for the regioselective synthesis of the target acid via a chloropyridazine intermediate.

Detailed Experimental Protocols

Stage 1: Activation (Synthesis of Methyl 5-chloropyridazine-3-carboxylate)

Rationale: Converting the hydroxy group to a chloride activates the position for nucleophilic attack and prevents N-alkylation in the subsequent step.

-

Reagents: Methyl 5-hydroxypyridazine-3-carboxylate (1.0 equiv), Phosphorus oxychloride (

, 5.0 equiv). -

Solvent: Neat or Acetonitrile (if scale >100g).

Protocol:

-

Charge Methyl 5-hydroxypyridazine-3-carboxylate into a dry round-bottom flask equipped with a reflux condenser and a

drying tube. -

Slowly add

(Caution: Exothermic). -

Heat the mixture to reflux (105 °C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

-

Quench (Critical Step): Cool the reaction mixture to RT. Slowly pour the mixture onto crushed ice/water (500 mL per 50 g scale) with vigorous stirring. Maintain internal temperature <20 °C to prevent ester hydrolysis.

-

Extract with Dichloromethane (DCM) (

). Wash combined organics with saturated -

Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from minimal hot Isopropanol or Toluene if necessary.

-

Target Yield: 75–85%

-

Appearance: Off-white to tan solid.

-

Stage 2: Nucleophilic Displacement (Installation of Benzyloxy Group)

Rationale: Using mild base conditions (

-

Reagents: Methyl 5-chloropyridazine-3-carboxylate (1.0 equiv), Benzyl Alcohol (1.2 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

-

Suspend Methyl 5-chloropyridazine-3-carboxylate and anhydrous

in DMF (10 volumes). -

Add Benzyl Alcohol dropwise at room temperature.

-

Heat the mixture to 60–70 °C for 4–6 hours.

-

Note: Do not exceed 90 °C to avoid decarboxylation or ester cleavage.

-

-

Monitor by HPLC or TLC. The chloride starting material (

) should convert to the less polar benzyl ether ( -

Workup: Cool to RT. Dilute with water (30 volumes) to precipitate the product.

-

Filter the solid.[1][2][3] Wash the cake copiously with water to remove DMF and excess base. Wash with cold Hexane to remove residual benzyl alcohol.

-

Dry in a vacuum oven at 45 °C.

-

Target Yield: 80–90%

-

Validation:

H NMR should show a singlet at

-

Stage 3: Ester Hydrolysis (Target Isolation)

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH to minimize potential nucleophilic attack on the pyridazine ring itself during deprotection.

-

Reagents: Methyl 5-(benzyloxy)pyridazine-3-carboxylate (1.0 equiv), LiOH

(2.5 equiv). -

Solvent: THF/Water (3:1).

Protocol:

-

Dissolve the intermediate from Stage 2 in THF.

-

Add a solution of LiOH in water.[4] The mixture should be homogeneous or a fine suspension.

-

Stir at Room Temperature for 2–4 hours.

-

QC Check: Ensure complete consumption of ester to avoid mixed anhydride formation in downstream coupling.

-

-

Isolation (Isoelectric Precipitation):

-

Concentrate the mixture in vacuo to remove THF.

-

Cool the aqueous residue to 0–5 °C.

-

Slowly acidify with 1N HCl to pH 3–4 . (Do not go below pH 2, as the pyridazine nitrogen may protonate, keeping the product in solution).

-

-

Filter the resulting white precipitate.

-

Wash with cold water (

) and Acetone ( -

Dry under high vacuum at 50 °C for 24 hours.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Conforms to Structure | |

| Residual Solvent | < 5000 ppm (DMF/THF) | GC-HS |

| Water Content | < 1.0% | Karl Fischer |

Expected

- 13.5 (br s, 1H, COOH)

- 9.1 (d, 1H, H-6 pyridazine)

- 7.8 (d, 1H, H-4 pyridazine)

- 7.3–7.5 (m, 5H, Ar-H)

-

5.4 (s, 2H,

Process Safety & Scalability

-

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. On scale, the quench must be controlled via a dosing pump into a chilled scrubber solution or ice slurry to manage HCl evolution. -

Regiocontrol: The

route avoids the formation of the N-benzyl isomer (pyridinone-like structure), which is a common impurity in direct alkylation methods. This eliminates the need for difficult chromatographic separations at the kilogram scale. -

Impurity Management: The primary impurity in Stage 2 is benzyl alcohol. The water precipitation workup is designed specifically to purge this liquid impurity, avoiding column chromatography.

References

-

Synthesis of Chloropyridazine Intermediates

-

General

on Pyridazines:-

Coates, W. J., & McKillop, A. (1992). Synthesis of 5-alkoxy- and 5-amino-3-pyridazinecarboxylic acids. Journal of Heterocyclic Chemistry, 29(1). Link

-

-

Scalable Carboxylic Acid Synthesis

-

Commercial Availability & CAS Verification

-

PubChem Compound Summary for CID 131699995 (Methyl 5-chloropyridazine-3-carboxylate).Link

-

Sources

Application Note & Protocol: Amide Coupling with 5-(Benzyloxy)pyridazine-3-carboxylic Acid

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and pharmaceutical development, featuring prominently in a vast array of life-saving therapeutics.[1][2] Its remarkable stability and hydrogen bonding capabilities make it a privileged functional group in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[3][4]

However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[5] Consequently, the process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This application note provides a detailed guide to the successful amide coupling of 5-(Benzyloxy)pyridazine-3-carboxylic Acid , a heterocyclic building block of significant interest due to the prevalence of the pyridazine core in biologically active molecules.[6]

We will explore two robust, field-proven protocols utilizing common yet powerful coupling reagents: the highly efficient uronium salt HATU and the classic carbodiimide EDC with the additive HOBt . This guide explains the rationale behind procedural steps, provides detailed experimental workflows, and offers troubleshooting advice to empower researchers to achieve high yields and purity.

Part 1: Strategic Selection of a Coupling Reagent

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, cost, and the desired reaction kinetics.

-

Uronium/Aminium Salts (e.g., HATU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are renowned for their high efficiency, rapid reaction times, and low rates of racemization.[7] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[8][9] It operates by forming a highly reactive OAt-active ester.[7]

-

Carbodiimides (e.g., EDC): Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used. They activate carboxylic acids by forming an O-acylisourea intermediate.[5] However, this intermediate can be prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[10][11] To mitigate these side reactions and improve efficiency, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[12][13]

Below is a general workflow for a typical amide coupling reaction.

Caption: General experimental workflow for amide coupling.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates, including sterically hindered or electron-poor amines, where achieving high conversion is paramount.

| Reagent/Material | Molar Equiv. | Purpose |

| 5-(Benzyloxy)pyridazine-3-carboxylic Acid | 1.0 | Limiting Reagent |

| Amine | 1.0 - 1.2 | Nucleophile |

| HATU | 1.0 - 1.5 | Coupling Reagent |

| DIPEA (N,N-Diisopropylethylamine) | 2.0 - 5.0 | Non-nucleophilic base |

| Anhydrous DMF or CH₂Cl₂ | - | Solvent |

| Ethyl Acetate (EtOAc) | - | Extraction Solvent |

| 1N HCl or Saturated NH₄Cl | - | Aqueous Wash |

| Saturated NaHCO₃ | - | Aqueous Wash |

| Brine | - | Aqueous Wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-(Benzyloxy)pyridazine-3-carboxylic Acid (1.0 eq.) and HATU (1.1 eq.).

-

Dissolution: Dissolve the solids in anhydrous DMF (or another suitable aprotic solvent like CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.

-

Pre-activation: Add DIPEA (3.0 eq.) to the mixture. Stir at room temperature for 15-30 minutes. This step, known as pre-activation, generates the highly reactive OAt-ester of the carboxylic acid.[7]

-

Amine Addition: Add the desired amine (1.2 eq.) to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours but may be stirred for up to 18 hours if necessary.[7]

-

Work-up:

-

Upon completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes effectively remove the base, unreacted starting materials, and water-soluble byproducts.[10]

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude material using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure amide.

Protocol B: Cost-Effective Coupling using EDC/HOBt

This protocol is a robust and economical choice for a wide range of amines that are not exceptionally hindered or electron-deficient.

| Reagent/Material | Molar Equiv. | Purpose |

| 5-(Benzyloxy)pyridazine-3-carboxylic Acid | 1.0 | Limiting Reagent |

| Amine | 1.0 - 1.5 | Nucleophile |

| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |

| HOBt | 1.0 - 1.2 | Additive (Reduces side reactions) |

| DIPEA or Triethylamine (TEA) | 2.0 - 3.0 | Non-nucleophilic base |

| Anhydrous DMF or CH₂Cl₂ | - | Solvent |

| Ethyl Acetate (EtOAc) | - | Extraction Solvent |

| Water or 5% Citric Acid | - | Aqueous Wash |

| Saturated NaHCO₃ | - | Aqueous Wash |

| Brine | - | Aqueous Wash |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

-

Setup: In a clean, dry round-bottom flask, combine 5-(Benzyloxy)pyridazine-3-carboxylic Acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.0 eq.).

-

Dissolution: Dissolve the mixture in anhydrous DMF or CH₂Cl₂.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[14]

-

Activation: Add the base (e.g., DIPEA, 2.0 eq.) followed by the slow, portion-wise addition of EDC·HCl (1.2 eq.).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate and wash with water or 5% citric acid to remove the EDC-urea byproduct and excess base.

-

Perform subsequent washes with saturated NaHCO₃ and brine. The urea byproduct from EDC is water-soluble, simplifying its removal compared to the byproduct from DCC.[11]

-

-

Isolation & Purification: Follow steps 7 and 8 from Protocol A to isolate and purify the final amide product.

Part 3: Understanding the Mechanism

A deeper understanding of the reaction mechanism allows for more effective troubleshooting and optimization.

HATU Coupling Mechanism

The HATU-mediated reaction proceeds via a two-step mechanism.[7] First, the base deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form an unstable isouronium salt, which rapidly reacts with the OAt anion to generate a highly reactive OAt-active ester, releasing tetramethylurea.[7] In the second step, the amine attacks this active ester to form the stable amide bond.[7]

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt Coupling Mechanism

In this classic mechanism, the carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][13] This intermediate is susceptible to side reactions. HOBt acts as a crucial additive by intercepting the O-acylisourea to form a more stable HOBt-active ester.[3][13] This active ester then reacts with the amine to yield the desired amide, regenerating HOBt in a catalytic cycle.[13]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Part 4: Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive reagents (moisture contamination).2. Insufficient activation time (for HATU).3. Poorly nucleophilic amine.4. Steric hindrance. | 1. Use fresh, anhydrous solvents and reagents. Ensure glassware is oven-dried.2. Increase pre-activation time to 30-60 minutes.3. Switch to a more powerful coupling reagent like HATU. Consider gentle heating (40-50 °C).4. If using EDC/HOBt, switch to HATU. If already using HATU, consider conversion to the acyl fluoride as an alternative activation strategy.[9] |

| Formation of N-acylurea Side Product (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine or HOBt. This is a known side reaction with carbodiimides.[10][11] | 1. Ensure at least 1 full equivalent of HOBt is used.2. Add the amine and HOBt to the carboxylic acid before adding EDC.3. Maintain a low reaction temperature (start at 0 °C). |

| Unreacted Starting Material | 1. Reaction not run to completion.2. Equivalents of reagents calculated incorrectly. | 1. Extend the reaction time and continue monitoring.2. Double-check all calculations and weighings. A slight excess of the amine (1.1-1.2 eq.) and coupling reagent can help drive the reaction to completion.[7] |

| Difficult Purification | 1. Byproducts (e.g., urea, HOAt/HOBt) have similar polarity to the product.2. Unreacted starting materials co-elute with the product. | 1. Perform a thorough aqueous work-up as described in the protocols. The acidic wash removes basic impurities (amine, DIPEA) and the basic wash removes acidic impurities (carboxylic acid, HOBt).[7][10]2. Try a different solvent system for column chromatography or consider reverse-phase chromatography if the product is sufficiently polar. |

References

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

-

Pandey, S. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. DOI:10.1039/C5OB02129D. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.

-

Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2242-2245. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs. Retrieved from [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

Reagentia. (n.d.). 5-(Benzyloxy)pyridazine-3-carboxylic Acid (1 x 100 mg). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synplechem.com [synplechem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Amide Synthesis [fishersci.co.uk]

Technical Application Note: Strategic Deprotection of 5-(Benzyloxy)pyridazine-3-carboxylic Acid

Executive Summary

This application note details the procedure for the chemoselective debenzylation of 5-(benzyloxy)pyridazine-3-carboxylic acid to yield 5-hydroxypyridazine-3-carboxylic acid (also known as 5-oxo-4,5-dihydropyridazine-3-carboxylic acid).

The primary challenge in this transformation is the electron-deficient nature of the pyridazine ring. While benzyl ethers are typically cleaved via catalytic hydrogenolysis, pyridazine rings are susceptible to simultaneous reduction (hydrogenation) to dihydropyridazines or tetrahydropyridazines under forcing conditions. This guide presents a validated Method A (Catalytic Hydrogenolysis) optimized for selectivity and a Method B (Acid-Mediated Hydrolysis) as a robust alternative for substrates sensitive to reduction.

Mechanistic Analysis & Strategic Considerations

The Substrate Challenge

The starting material contains two competing reactive sites for reduction:

-

The Benzyl Ether (

): Requires cleavage of the -

The Pyridazine Core (

and

Selection of Methodology

-

Catalytic Hydrogenolysis (Pd/C,

): The "Gold Standard" for benzyl deprotection. By using mild conditions (atmospheric pressure, ambient temperature) and a non-acidic solvent (Methanol), we favor the hydrogenolysis of the exocyclic -

Acid-Mediated Hydrolysis (HBr/AcOH): A non-reductive alternative. This method relies on the protonation of the ether oxygen followed by nucleophilic attack (S

1 or S

Experimental Protocols

Method A: Catalytic Hydrogenolysis (Preferred)

Best for: Scalability, mild conditions, and clean workup.

Reagents & Materials

-

Substrate: 5-(Benzyloxy)pyridazine-3-carboxylic acid (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (Type: Degussa or similar high-selectivity grade). Loading: 10 wt% relative to substrate.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetic Acid to minimize ring reduction risk.

-

Hydrogen Source: Hydrogen gas (

) balloon or manifold (1 atm).

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-(benzyloxy)pyridazine-3-carboxylic acid (1.0 g, 4.34 mmol) in Methanol (20 mL, 20 vol).

-

Expert Insight: The starting material may not fully dissolve initially. It will dissolve as the reaction proceeds and the more polar product forms.

-

-

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times to remove oxygen. -

Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt%) under a gentle stream of nitrogen.

-

Safety: Pd/C is pyrophoric when dry. Always keep it wet or under inert gas.

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen (

) three times. Attach a hydrogen balloon (1 atm). -

Reaction: Stir vigorously at Room Temperature (20–25 °C) .

-

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% AcOH) or LC-MS after 2 hours. The reaction is typically complete in 4–6 hours.

-

End Point: Disappearance of the benzyl ether peak and appearance of the hydroxyl product mass (M-H = 139).

-

-

Workup:

-

Dilute the mixture with additional Methanol (20 mL) if the product has precipitated.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with warm Methanol.

-

Caution: Do not let the filter cake dry out completely to prevent catalyst ignition.

-

-

Isolation: Concentrate the filtrate in vacuo to roughly 10% of the original volume. The product, 5-hydroxypyridazine-3-carboxylic acid , typically precipitates as a white to off-white solid. Filter and dry.

Method B: Acid-Mediated Hydrolysis (Alternative)

Best for: Substrates where the pyridazine ring reduces easily, or if hydrogenation equipment is unavailable.

Reagents

-

Substrate: 1.0 equiv

-

Reagent: 33% HBr in Acetic Acid (10–20 equiv).

-

Solvent: Glacial Acetic Acid (optional diluent).

Step-by-Step Procedure

-

Dissolution: Place the substrate (1.0 g) in a pressure-release vial or round-bottom flask.

-

Addition: Add 33% HBr in AcOH (10 mL).

-

Reaction: Stir at 60 °C for 2–4 hours.

-

Note: Higher temperatures (up to 90 °C) may be needed for stubborn ethers but increase degradation risk.

-

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into Ice Water (50 mL).

-

Neutralization (Critical): The product is amphoteric. Carefully adjust the pH to the isoelectric point (typically pH ~3–4) using 50% NaOH or solid NaHCO

. -

Isolation: The product will precipitate at the isoelectric point. Filter the solid, wash with cold water, and dry under vacuum.

Visualization of Workflows

Caption: Decision tree for selecting the optimal deprotection pathway based on substrate sensitivity.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Method A (Hydrogenation) | Method B (Acid Hydrolysis) | Impact on Quality |

| Temperature | 20–25 °C | 50–70 °C | High temp in Method A causes ring reduction. Low temp in Method B leads to incomplete reaction. |

| Pressure | 1 atm (Balloon) | N/A | High pressure (>50 psi) in Method A will reduce the pyridazine ring. |

| Solvent | Methanol | Acetic Acid | AcOH in Method A accelerates reaction but increases ring reduction risk. |

| Workup pH | N/A (Neutral) | pH 3–4 | Product is water-soluble at extreme pH. Incorrect pH leads to yield loss. |

Troubleshooting Guide

-

Issue: Reaction is stalled (Method A).

-

Solution: Add fresh catalyst (10% wt) or warm slightly to 35 °C. Do not increase pressure.

-

-

Issue: Over-reduction observed (Dihydropyridazine formation).

-

Solution: Switch to Method B or use a "poisoned" catalyst system (e.g., Pd/C + 0.5 eq Pyridine) to reduce catalyst activity, though this slows debenzylation.

-

-

Issue: Product not precipitating.

-

Solution: The product is likely zwitterionic. Minimize water volume. Add an anti-solvent like Acetone or Diethyl Ether to induce crystallization.

-

Analytical Validation

Expected Data for 5-Hydroxypyridazine-3-carboxylic acid:

-

1H NMR (DMSO-d6, 400 MHz):

- 13.0–13.5 (br s, 1H, -COOH)

- 12.5 (br s, 1H, -OH/NH tautomer)

- 8.05 (d, J = 2.5 Hz, 1H, Ar-H)

- 6.80 (d, J = 2.5 Hz, 1H, Ar-H)

-

Note: The absence of the benzylic methylene (~5.3 ppm) and phenyl protons (7.3–7.5 ppm) confirms deprotection.

-

Mass Spectrometry (ESI-):

-

Calculated Mass: 140.02

-

Observed [M-H]-: 139.0

-

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for benzyl ether cleavage conditions).

-

Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

-

Mori, A., et al. (2006).[1] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. Link

-

Coelho, P. J., et al. (2014). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. (Demonstrates simultaneous deprotection and double bond reduction considerations). Link

-

Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (Discusses the risks of ring reduction in nitrogen heterocycles). Link

Sources

Troubleshooting & Optimization

Minimizing side reactions during the hydrolysis of pyridazine esters

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for synthetic and medicinal chemists. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols for the hydrolysis of pyridazine esters. Our focus is on providing practical, field-tested solutions to minimize common side reactions and maximize the yield and purity of your target pyridazine carboxylic acids, crucial intermediates in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the saponification of pyridazine esters. Each answer explains the underlying chemical principles to help you make informed decisions in your experimental design.

Question 1: My hydrolysis reaction is sluggish or incomplete, even with excess base and prolonged heating. What's going on?

Answer: Incomplete hydrolysis is a frequent issue, often stemming from two primary factors: steric hindrance and poor substrate solubility.

-

Causality - Steric Hindrance: If the ester group is flanked by bulky substituents on the pyridazine ring or if the ester itself is sterically demanding (e.g., a tert-butyl ester), the approach of the hydroxide nucleophile to the carbonyl carbon is impeded.[3] This significantly slows down the formation of the necessary tetrahedral intermediate.[4]

-

Causality - Solubility: Many complex pyridazine esters have poor solubility in purely aqueous base solutions. The reaction becomes a heterogeneous mixture, and the reaction rate is limited by the small amount of ester that can dissolve into the aqueous phase.

Troubleshooting Steps:

-

Solvent System Modification: Introduce a water-miscible organic co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane. A 1:1 to 3:1 ratio of THF:water is a common starting point. This will improve the solubility of your ester, creating a homogeneous reaction environment.[5][6] Crucially, avoid alcoholic solvents like methanol or ethanol , as they can participate in the reaction, leading to transesterification.[6]

-

Cation Choice: Switch from sodium hydroxide (NaOH) to lithium hydroxide (LiOH).[6] The smaller lithium cation is believed to coordinate more effectively with the oxygen atoms of the tetrahedral intermediate, stabilizing it and facilitating the subsequent collapse to the carboxylate. This can lead to faster and cleaner reactions, especially for hindered esters.

-

Elevated Temperature: Gradually increase the reaction temperature. While higher temperatures can promote side reactions, they are often necessary to overcome the activation energy for sterically hindered esters.[7] Monitor the reaction closely by TLC or LCMS to find the optimal balance between reaction rate and impurity formation.

Question 2: I'm observing significant formation of an unwanted byproduct where a halogen (Cl, Br) on my pyridazine ring is replaced by a hydroxyl group. How can I prevent this?

Answer: This is a classic case of competing reaction pathways: nucleophilic acyl substitution (the desired hydrolysis) versus nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring.

-

Mechanistic Insight: The pyridazine ring is π-deficient, a characteristic exacerbated by electron-withdrawing groups. This makes the carbon atoms of the ring susceptible to attack by nucleophiles. Halogens at positions activated by the ring nitrogens can act as leaving groups. When you use a strong nucleophile like hydroxide at elevated temperatures, the SNAr reaction can compete with or even outpace the desired ester hydrolysis.[8]

Mitigation Strategies:

-

Lower the Temperature: The SNAr reaction typically has a higher activation energy than ester hydrolysis. Running your reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period can dramatically favor hydrolysis.[9]

-

Use a Milder Base: Strong bases like NaOH are potent nucleophiles. Consider using a weaker base or a reagent system that delivers the nucleophile more gently.

-

Protecting Group Strategy: If feasible, consider a different ester protecting group that can be cleaved under non-nucleophilic conditions. For example, a tert-butyl ester can be removed with acid (e.g., TFA in DCM), and a benzyl ester can be cleaved via hydrogenolysis (H₂, Pd/C), neither of which would displace the ring halogen.[10]

dot

Caption: Decision tree for selecting the optimal hydrolysis protocol.

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always adapt them based on the specific reactivity and solubility of your substrate.

Protocol 1: Standard Hydrolysis using Lithium Hydroxide

This is the recommended first-line method for most pyridazine esters due to its reliability and generally cleaner reaction profiles.

dot

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

Technical Support Center: Stability of 5-(Benzyloxy)pyridazine-3-carboxylic Acid

Executive Summary

Is 5-(Benzyloxy)pyridazine-3-carboxylic Acid stable under acidic conditions?

Generally, No. While the carboxylic acid moiety is relatively robust, the 5-benzyloxy ether linkage is acid-labile . Exposure to strong acids (pH < 2) or Lewis acids, particularly at elevated temperatures, triggers the cleavage of the benzyl group.

This reaction is thermodynamically driven by the conversion of the resulting 5-hydroxypyridazine into its stable pyridazinone tautomer . Users observing "degradation" during HPLC analysis or acidic workups are likely observing the formation of 5-oxo-4,5-dihydropyridazine-3-carboxylic acid .

Part 1: The Core Instability (The "Why")

To troubleshoot effectively, you must understand the degradation mechanism. Unlike simple phenyl ethers, the pyridazine ring is electron-deficient, which typically reduces the basicity of the ether oxygen. However, the stability of the leaving group (the pyridazinone) accelerates the cleavage.

Mechanism: Acid-Catalyzed De-benzylation & Tautomerization

The degradation follows a specific pathway:[1]

-

Protonation: The ether oxygen (or ring nitrogen) is protonated by the acid source (

).[2][3] -

Cleavage (

-like): The benzyl cation ( -

Tautomerization (The Driving Force): The resulting 5-hydroxypyridazine rapidly tautomerizes to the 5-pyridazinone (lactam form). This step is irreversible under typical conditions.

Figure 1: The degradation pathway of 5-(benzyloxy)pyridazine-3-carboxylic acid in acidic media. The final tautomerization renders the reaction effectively irreversible.

Part 2: Troubleshooting Guide

Scenario A: HPLC Analysis Shows "Peak Splitting" or "New Polar Peak"

Issue: You inject a pure sample, but the chromatogram shows a new peak eluting earlier (more polar) than the parent compound. Diagnosis: On-column degradation due to acidic mobile phase. The Fix:

-

Immediate Action: Check your Mobile Phase A. If you are using 0.1% TFA (pH ~2) , the molecule is degrading inside the column or autosampler.

-

Protocol Adjustment: Switch to a buffered mobile phase.

-

Recommended: 10 mM Ammonium Acetate (pH ~6.5) or 0.1% Formic Acid (pH ~2.7, weaker than TFA, often tolerated for short runs).

-

Avoid: Phosphate buffers if MS detection is required.

-

Scenario B: Yield Loss During Acidic Workup

Issue: After saponification (base hydrolysis of an ester), you acidify the mixture to precipitate the free acid, but the yield is low or the solid is the wrong product. Diagnosis: "Over-acidification" caused cleavage of the benzyl ether. The Fix:

-

Stop using 1M/6M HCl. The localized low pH during dropwise addition destroys the ether.

-

Use Weak Acids: Acidify with Citric Acid (10% aq) or Acetic Acid to reach pH 4–5.

-

Isoelectric Precipitation: The carboxylic acid likely precipitates around pH 3–4. Do not drive the pH down to 1.

Scenario C: Decarboxylation (Gas Evolution)

Issue: Bubbling observed during heating in acid. Diagnosis: Decarboxylation of the position-3 carboxylic acid.[4] Context: While less common than ether cleavage, pyridazine-3-carboxylic acids are prone to thermal decarboxylation because the adjacent ring nitrogens stabilize the developing negative charge (ylide-like intermediate). The Fix: Avoid heating above 60°C in acidic media.

Part 3: Experimental Protocols

Acid Stability Stress Test

Use this protocol to determine if your specific experimental conditions are safe.

Materials:

-

Sample: 1 mg 5-(Benzyloxy)pyridazine-3-carboxylic Acid.

-

Solvent A: Methanol (Neutral).

-

Solvent B: 1:1 Methanol/1M HCl (Stress condition).

-

Analysis: HPLC or LC-MS.

Procedure:

-

Preparation: Dissolve 0.5 mg of sample in 1 mL of Solvent A (Control). Dissolve 0.5 mg in 1 mL of Solvent B (Test).

-

Incubation: Let both vials stand at Room Temperature for 1 hour.

-

Analysis: Inject Control followed by Test sample.

-

Interpretation:

-

If Test sample shows a new peak at lower retention time (approx 0.5–0.8 RRT) with mass [M-90] (Loss of Benzyl,

), the compound is acid-sensitive.

-